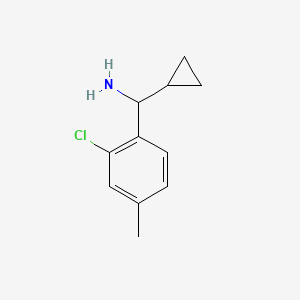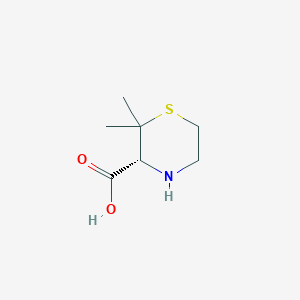
3,4-二氢-2(1H)-异喹啉基(2-吡咯烷基)-甲酮盐酸盐
描述
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride, also known as 3,4-DHP-2P, is a synthetic compound that has been studied for its potential use in scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 275.77 g/mol. 3,4-DHP-2P has been studied for its potential use in drug discovery and development, as well as for various biochemical and physiological effects.
科学研究应用
合成和化学性质
- Kimbaris 和 Varvounis (2000) 探索了酰基吡咯的还原,为吡咯并[1,2-b]喹啉-10-酮环系统引入了一条新的合成途径,暗示了开发具有这种化学结构的新化合物的潜力 (Kimbaris & Varvounis, 2000).
- Panda 等人 (2019) 研究了新设计的双(杂环)甲基化物 (BHM) 在 {Ru(acac)2} 平台上的反应性,这可能导致氧化还原化学的进步,并提供与类似的 β-二酮亚胺以及 α-酮二亚胺化学相关的新维度 (Panda et al., 2019).
治疗潜力和生物活性
- Bonilla-Castañeda 等人 (2022) 合成了 N-(2,4-二芳基四氢喹啉-1-基)呋喃-2-甲酰胺衍生物,突出了衍生物的潜在治疗应用,包括抗癌、抗菌和抗炎特性 (Bonilla-Castañeda et al., 2022).
- Jiang 等人 (2019) 探索了具有抗 Aβ 聚集活性的选择性丁酰胆碱酯酶 (BChE) 抑制剂的基于结构的设计,为选择性 BChE 抑制剂的开发提供了有价值的化学模板 (Jiang et al., 2019).
- Desai 等人 (2016) 合成了带有吡唑啉和吡啶类似物的 novel 喹啉衍生物,展示了有效的抗菌和抗真菌活性,并强调了吸电子基团在增强抗菌活性中的潜力 (Desai et al., 2016).
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(13-6-3-8-15-13)16-9-7-11-4-1-2-5-12(11)10-16;/h1-2,4-5,13,15H,3,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVWLUUUVOMBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



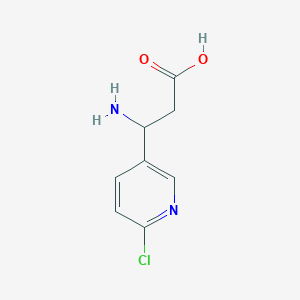
![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)
![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)
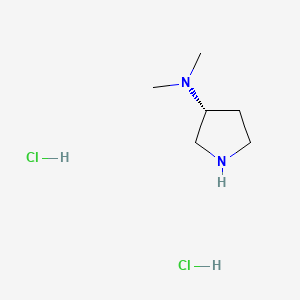
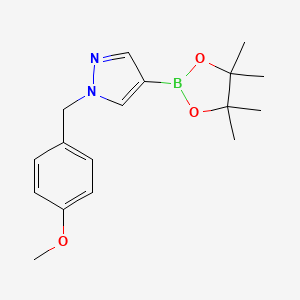


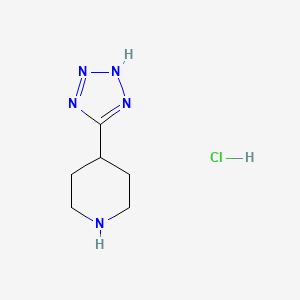

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
